2-amino-N-(2-methoxyethyl)benzamide

Description

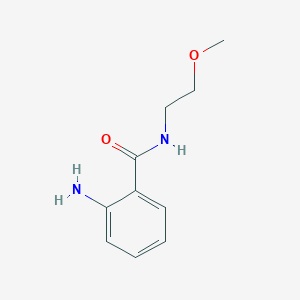

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIFBUUFNRHQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580049 | |

| Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459836-89-6 | |

| Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-amino-N-(2-methoxyethyl)benzamide

Introduction

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. The arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-amino-N-(2-methoxyethyl)benzamide, a benzamide derivative with potential applications in medicinal chemistry.[1] As a member of the benzamide class of compounds, it is part of a family known for a wide array of pharmaceutical applications.[2]

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a logical and scientifically-grounded narrative on how to approach the structural characterization of a novel small organic molecule. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[3][4][5] Each step is explained with an emphasis on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [6] |

| Molecular Weight | 194.23 g/mol | [6] |

| CAS Number | 459836-89-6 | [1][6] |

The Strategic Approach to Structure Elucidation

The process of determining a chemical structure is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and a logical workflow is essential to assemble these clues into a coherent and validated final structure. Our strategy will be a multi-pronged approach, starting with the determination of the molecular formula and proceeding through the identification of functional groups and the establishment of the carbon-hydrogen framework and connectivity.

Caption: A logical workflow for the structure elucidation of a small molecule.

Part 1: Unveiling the Molecular Blueprint with Mass Spectrometry

Mass spectrometry is the initial and critical step in any structure elucidation endeavor, as it provides the exact molecular weight and, with high-resolution instruments, the molecular formula.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is chosen as it is a soft ionization technique that typically leaves the molecular ion intact, which is crucial for determining the molecular weight.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, as the amino and amide groups are readily protonated.

Data Interpretation: Decoding the Mass Spectrum

Hypothetical HRMS Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 195.1133 | 195.1135 |

The observed mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is 195.1135. This corresponds to a neutral molecular weight of 194.1057 Da, which is consistent with the molecular formula C₁₀H₁₄N₂O₂ (calculated exact mass: 194.1055 Da).[6] The high mass accuracy of this measurement provides strong confidence in the proposed molecular formula.

Further analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment could reveal structural motifs. For instance, the loss of the methoxyethyl group or cleavage of the amide bond would produce characteristic fragment ions, providing preliminary evidence for the connectivity of the molecule.

Part 2: Identifying the Chemical Scaffolding with Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" of the molecule's chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data Interpretation: The Vibrational Signature

Hypothetical IR Absorption Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Strong, Sharp | N-H stretch (primary amine) |

| 3300 | Medium, Broad | N-H stretch (secondary amide) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2950, 2880 | Medium | C-H stretch (aliphatic) |

| 1640 | Strong | C=O stretch (amide I band) |

| 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1540 | Medium | N-H bend (amide II band) |

| 1120 | Strong | C-O stretch (ether) |

The IR spectrum strongly suggests the presence of key functional groups:

-

The two sharp peaks at 3450 and 3350 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amino group (-NH₂).

-

The broader peak at 3300 cm⁻¹ is indicative of the N-H stretch of a secondary amide.

-

The very strong absorption at 1640 cm⁻¹ is a classic indicator of an amide carbonyl (C=O) group.

-

The presence of both aromatic and aliphatic C-H stretches is confirmed.

-

A strong band at 1120 cm⁻¹ points to a C-O stretching vibration, likely from an ether linkage.

Part 3: Assembling the Puzzle with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[7][8] We will employ a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

1D NMR: The Carbon and Proton Census

¹H NMR Data Interpretation (Hypothetical, 400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | t (triplet) | 1H | Amide N-H |

| 7.20 | dd (doublet of doublets) | 1H | Aromatic H |

| 6.80 | d (doublet) | 1H | Aromatic H |

| 6.65 | t (triplet) | 1H | Aromatic H |

| 6.50 | d (doublet) | 1H | Aromatic H |

| 4.50 | s (singlet, broad) | 2H | Amine -NH₂ |

| 3.65 | q (quartet) | 2H | -CH₂-NH- |

| 3.55 | t (triplet) | 2H | -O-CH₂- |

| 3.35 | s (singlet) | 3H | -O-CH₃ |

The ¹H NMR spectrum reveals the presence of four distinct aromatic protons, indicating a disubstituted benzene ring. The integration values confirm the number of protons in each environment. The broad singlet at 4.50 ppm is characteristic of an amino group. The signals at 3.65, 3.55, and 3.35 ppm correspond to the methoxyethyl side chain. The triplet at 7.85 ppm is assigned to the amide proton.

¹³C NMR and DEPT-135 Data Interpretation (Hypothetical, 100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| 168.5 | No signal | Amide C=O |

| 148.0 | No signal | Aromatic C-NH₂ |

| 132.0 | CH | Aromatic CH |

| 128.5 | CH | Aromatic CH |

| 118.0 | No signal | Aromatic C-C=O |

| 116.5 | CH | Aromatic CH |

| 115.0 | CH | Aromatic CH |

| 70.0 | CH₂ | -O-CH₂- |

| 59.0 | CH₃ | -O-CH₃ |

| 40.0 | CH₂ | -CH₂-NH- |

The ¹³C NMR spectrum shows 10 distinct carbon signals, consistent with the molecular formula and suggesting no molecular symmetry.[9] The DEPT-135 experiment helps to distinguish between CH, CH₂, and CH₃ groups. The signal at 168.5 ppm is characteristic of an amide carbonyl carbon.[10][11] The four signals in the aromatic region (115-148 ppm) are consistent with a substituted benzene ring. The three aliphatic signals correspond to the carbons of the methoxyethyl group.

2D NMR: Establishing Connectivity

While 1D NMR identifies the pieces of the puzzle, 2D NMR shows how they connect.

COSY (Correlation Spectroscopy): H-H Connectivity

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.

-

A correlation between the signals at 3.65 ppm (-CH₂-NH-) and 3.55 ppm (-O-CH₂-) would confirm the ethyl linkage in the side chain.

-

Correlations between the aromatic protons would help to establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): C-H Connectivity

The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.

Caption: Expected HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity

The HMBC experiment is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds away.[12][13][14]

Key Expected HMBC Correlations:

-

Amide Connectivity: A correlation between the amide proton (δ 7.85) and the carbonyl carbon (δ 168.5) would confirm the amide group. Further correlations from the protons of the -CH₂-NH- group (δ 3.65) to the carbonyl carbon would establish the N-(2-methoxyethyl) fragment's attachment to the benzoyl moiety.

-

Benzene Ring Substitution: Correlations from the aromatic protons to the quaternary carbons (C-NH₂ and C-C=O) would definitively establish the substitution pattern on the benzene ring as 1,2- (or ortho-). For example, a proton at δ 7.20 showing a correlation to the carbonyl carbon at δ 168.5 would place it ortho to the amide group.

-

Side Chain Connectivity: A correlation from the methoxy protons (-O-CH₃, δ 3.35) to the methylene carbon (-O-CH₂-, δ 70.0) would confirm the methoxy group's attachment to the ethyl chain.

Part 4: The Final Assembly and Verification

By systematically integrating the data from MS, IR, and the suite of NMR experiments, we can confidently assemble the structure of this compound.

-

MS provided the molecular formula: C₁₀H₁₄N₂O₂.

-

IR identified the key functional groups: a primary amine, a secondary amide, an aromatic ring, and an ether.

-

¹H and ¹³C NMR provided a census of the proton and carbon environments, suggesting an ortho-disubstituted benzene ring and a methoxyethyl side chain.

-

COSY, HSQC, and HMBC confirmed the connectivity of the atoms, piecing together the fragments into the final, unambiguous structure.

The culmination of this multi-technique approach provides a self-validating and robust elucidation of the chemical structure. Each piece of data corroborates the others, leading to a high degree of confidence in the final assignment. This systematic methodology is fundamental to research and development in the chemical and pharmaceutical sciences, ensuring the foundational accuracy required for further investigation and application.

References

-

Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Summary of C13-NMR Interpretation. (n.d.). Retrieved from [Link]

-

Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

-

Microscale Methodology for Structure Elucidation of Natural Products. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2025, August 8). ResearchGate. Retrieved from [Link]

-

13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. (2013, February 5). YouTube. Retrieved from [Link]

-

Interpreting a 1H-13C HMBC spectrum. (n.d.). ACD/Labs. Retrieved from [Link]

-

H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. (n.d.). ResearchGate. Retrieved from [Link]

-

Benzamide at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Leveraging the HMBC to Facilitate Metabolite Identification. (2022, November 14). National Institutes of Health. Retrieved from [Link]

-

5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

-

2-Amino-N-methylbenzamide. (n.d.). NIST WebBook. Retrieved from [Link]

-

2-Amino-N-methylbenzamide. (n.d.). NIST WebBook. Retrieved from [Link]

-

a) The region from the conventional non-selective HMBC spectrum of 1... (n.d.). ResearchGate. Retrieved from [Link]

-

2-amino-N-(2-aminoethyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

b. Mass spectrum of benzamide (Scheme 2, 2b). (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. (n.d.).

-

Benzamide. (n.d.). Wikipedia. Retrieved from [Link]

-

Benzamide, n-benzyl-2-(methylamino)-. (n.d.). NIST WebBook. Retrieved from [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis and conformation of backbone N-aminated peptides. (n.d.). Retrieved from [Link]

-

Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. (n.d.). Arkivoc. Retrieved from [Link]

-

Synthesis of 2‐aminobenzamide under various conditions[a]. (n.d.). ResearchGate. Retrieved from [Link]

-

N-(2-aminophenyl)benzamide. (n.d.). PubChem. Retrieved from [Link]

-

Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022, May 6). National Institutes of Health. Retrieved from [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024, April 16). National Institutes of Health. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H14N2O2 | CID 15943054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jchps.com [jchps.com]

- 8. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. acdlabs.com [acdlabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-amino-N-(2-methoxyethyl)benzamide (CAS: 459836-89-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-amino-N-(2-methoxyethyl)benzamide, a benzamide derivative with potential applications in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis strategies, and potential for further research and development, offering a valuable resource for professionals in the field.

Chemical Identity and Molecular Structure

This compound is a chemical compound featuring a benzamide core structure with an amino group at the ortho position of the benzene ring and an N-substituted 2-methoxyethyl group on the amide nitrogen.[1] This unique arrangement of functional groups—an aromatic amine, an amide, and an ether linkage—makes it a versatile scaffold for chemical modifications and a candidate for diverse molecular interactions.

The fundamental structural identifiers for this compound are:

-

IUPAC Name: this compound[2]

-

CAS Number: 459836-89-6[2]

-

Molecular Formula: C₁₀H₁₄N₂O₂[2]

-

Molecular Weight: 194.23 g/mol [2]

-

Canonical SMILES: COCCNC(=O)C1=CC=CC=C1N[2]

-

InChI Key: NOIFBUUFNRHQDC-UHFFFAOYSA-N[2]

A variety of synonyms and database identifiers are associated with this compound, reflecting its presence in numerous chemical catalogs and databases.[2]

Physicochemical Properties: A Comparative Analysis

To provide a quantitative context for experimental design and computational modeling, the following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [2] |

| XLogP3 (Predicted) | 0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Exact Mass | 194.105527694 Da | [2] |

| Topological Polar Surface Area | 64.4 Ų | [2] |

The N-substituted 2-methoxyethyl group is anticipated to enhance the solubility of the compound in polar solvents, which is a beneficial characteristic for compounds intended for biological evaluation.[1]

Synthesis Strategies: A Rationale-Driven Approach

The synthesis of this compound necessitates strategic planning to ensure the correct placement of the ortho-amino group and the formation of the amide bond. Two primary synthetic routes are generally considered for ortho-amino benzamides.

Amide Bond Formation

The creation of the amide linkage between a benzoic acid derivative and an amine is a fundamental step.[1] The following diagram illustrates a general workflow for this crucial transformation.

A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely used and effective system for amide bond formation.[4] EDC activates the carboxylic acid, while HOBt minimizes side reactions and racemization.[4] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is recommended to neutralize acids generated during the reaction without interfering with the coupling process.[4]

Introduction of the Ortho-Amino Group

A common and dependable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group.[1] This strategy involves starting with a 2-nitrobenzoic acid derivative, forming the amide bond with 2-methoxyethylamine, and subsequently reducing the nitro group to an amine.

The following diagram outlines this synthetic pathway.

Common methods for the reduction of aromatic nitro groups are summarized in the table below.[1]

| Reagent/Catalyst | Conditions | Notes |

| H₂, Pd/C | Catalytic hydrogenation | Generally clean and high-yielding. |

| SnCl₂, HCl | Acidic conditions | A classic and effective method. |

| Fe, NH₄Cl | Neutral conditions | A milder alternative to SnCl₂. |

Detailed Experimental Protocol: A Proposed Synthesis

The following is a proposed, step-by-step methodology for the synthesis of this compound, integrating the principles of amide coupling and nitro reduction.

Step 1: Amide Formation

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.[5]

-

Activation: Cool the solution to 0°C in an ice bath and add EDC (1.2 equivalents). Stir the mixture for 20 minutes at this temperature to activate the carboxylic acid.[5]

-

Amine Addition: Slowly add 2-methoxyethylamine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).[4]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[5]

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-(2-methoxyethyl)-2-nitrobenzamide can be purified by flash column chromatography.[3]

Step 2: Nitro Group Reduction

-

Reaction Setup: Dissolve the purified N-(2-methoxyethyl)-2-nitrobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Reduction: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the 2-methoxyethyl side chain, and the amine and amide protons. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The protons of the ethyl group would be visible as two triplets, and the methoxy group as a singlet around δ 3.3 ppm. The NH₂ and NH protons would appear as broad singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the 2-methoxyethyl group. The carbonyl carbon is expected to resonate in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-O stretching of the ether.

-

N-H stretching (amine and amide): ~3400-3200 cm⁻¹

-

C=O stretching (amide): ~1640 cm⁻¹

-

C-O stretching (ether): ~1100 cm⁻¹

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (194.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxyethyl group and cleavage of the amide bond.

Potential Applications and Future Research Directions

The biological and pharmacological activities of this compound have not been specifically reported. However, the benzamide scaffold is a well-established pharmacophore present in numerous biologically active compounds.[3] Research on related molecules provides a basis for predicting potential therapeutic applications.

-

Anticancer Properties: Some benzamide derivatives have demonstrated potential as anticancer agents.[3]

-

Enzyme Inhibition: N-(2-aminoethyl)benzamide has been investigated as a reversible inhibitor of monoamine oxidase B (MAO-B), suggesting potential relevance in neurological research.[3]

-

Antimicrobial and Antioxidant Effects: Novel benzamide compounds have been synthesized and evaluated for their antioxidant and antibacterial activities.[3]

The presence of multiple functional groups in this compound allows for further chemical modifications, opening avenues for the synthesis of a library of analogs with potentially enhanced biological activities.

Safety and Handling

Based on GHS classifications for this compound, it is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye damage.[2] It is also harmful if inhaled and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical entity with a promising scaffold for applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, synthesis, and potential research avenues. While experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from related structures, offers a solid starting point for researchers and scientists interested in exploring the potential of this and related benzamide derivatives.

References

-

PubChem. This compound. [Link]

-

PubChem. 2-amino-N-(2-aminoethyl)benzamide. [Link]

-

NIST. 2-Amino-N-methylbenzamide. [Link]

-

NIST. 2-Amino-N-methylbenzamide. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Link]

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

-

Mol-Instincts. Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. [Link]

-

NIH. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum. [Link]

-

ResearchGate. (PDF) Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. [Link]

-

NIST. Benzamide, n-benzyl-2-(methylamino)-. [Link]

-

ScienceDirect. Synthesis and conformation of backbone N-aminated peptides. [Link]

-

ResearchGate. Synthesis of 2‐aminobenzamide under various conditions[a]. [Link]

-

PubMed Central. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. [Link]

-

Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. [Link]

-

ResearchGate. (PDF) 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]

-

PubMed. Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. [Link]

-

ResearchGate. b. Mass spectrum of benzamide (Scheme 2, 2b). [Link]

-

PubChem. N,N-Bis(2-hydroxyethyl)benzamide. [Link]

-

NIST. Benzamide, 2-methyl-. [Link]

Sources

An In-depth Technical Guide to 2-amino-N-(2-methoxyethyl)benzamide: A Privileged Scaffold in Medicinal Chemistry

Abstract

The 2-aminobenzamide framework is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This guide focuses on a specific derivative, 2-amino-N-(2-methoxyethyl)benzamide, providing a comprehensive analysis of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications in drug discovery and development. We will delve into the mechanistic rationale behind its synthesis and discuss its prospective roles, drawing from the well-established biological activities of the broader 2-aminobenzamide class, including their function as histone deacetylase (HDAC) inhibitors and antithrombotic agents.[2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Core Molecular Attributes of this compound

This compound is a derivative of benzoic acid featuring an amino group at the ortho position and an N-substituted methoxyethyl group on the amide. These structural features, particularly the 2-aminobenzamide moiety, are crucial for its potential biological activities, often acting as a key coordinating group for metal ions in enzyme active sites.[2]

Physicochemical and Structural Data

A summary of the key computed and experimental properties for this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[4] |

| Molecular Weight | 194.23 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 459836-89-6 | PubChem[4] |

| Canonical SMILES | COCCNCC(=O)C1=CC=CC=C1N | PubChem[4] |

| InChI Key | NOIFBUUFNRHQDC-UHFFFAOYSA-N | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 4 | PubChem[4] |

| Rotatable Bond Count | 4 | PubChem[4] |

| Predicted XLogP3 | 0.4 | PubChem[4] |

Synthesis and Mechanistic Considerations

The synthesis of N-substituted 2-aminobenzamides can be achieved through several reliable methods. A highly effective and common approach involves the reaction of isatoic anhydride with the desired amine.[5] This method is advantageous due to the commercial availability of the starting materials and the generally clean reaction profile.

Proposed Synthesis Workflow

The following diagram illustrates a robust two-step synthetic pathway to this compound from isatoic anhydride and 2-methoxyethylamine.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of the title compound from isatoic anhydride. The choice of a polar aprotic solvent like DMF facilitates the dissolution of the starting materials and the reaction progress.

Materials:

-

Isatoic anhydride (1.0 eq)

-

2-Methoxyethylamine (1.1 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add isatoic anhydride (1.0 eq) and anhydrous DMF.

-

Reagent Addition: While stirring, add 2-methoxyethylamine (1.1 eq) to the suspension at room temperature. The slight excess of the amine ensures the complete consumption of the limiting reagent, isatoic anhydride.

-

Reaction: Heat the mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves the nucleophilic attack of the amine on the carbonyl group of the anhydride, leading to ring-opening, followed by spontaneous decarboxylation to yield the final 2-aminobenzamide product.[5]

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.

Histone Deacetylase (HDAC) Inhibition

Many 2-aminobenzamide derivatives are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that are crucial in the epigenetic regulation of gene expression.[2] Dysregulation of HDACs is a known factor in many cancers, making HDAC inhibitors a significant area of oncology research.[2] The 2-aminobenzamide group acts as an effective zinc-binding moiety, chelating the Zn²⁺ ion in the HDAC active site, which is critical for its inhibitory action.[6][7] The N-(2-methoxyethyl) side chain of the title compound can be explored for its role in modulating solubility and interacting with the outer rim of the enzyme's active site, potentially influencing isoform selectivity.

Antithrombotic and Anticoagulant Potential

Recent studies have highlighted novel 2-aminobenzamide derivatives as potential orally active antithrombotic agents.[3] These compounds have been investigated as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. The synthesis of a library of derivatives based on the 2-aminobenzamide scaffold, including variations at the amide nitrogen similar to the N-(2-methoxyethyl) group, could lead to the discovery of new and safer anticoagulants that may not have the bleeding side effects of traditional therapies.[3]

Versatile Synthetic Intermediate

Beyond its own potential bioactivity, this compound is an excellent starting material for the synthesis of more complex heterocyclic systems. The 2-aminobenzamide structure is a key precursor for creating quinazolinones, a class of fused heterocycles with broad pharmacological importance, including anticancer and anti-inflammatory properties.[8]

Safety and Handling

GHS Hazard Statements for this compound: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H332: Harmful if inhaled.

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10]

-

In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[9]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. Its straightforward synthesis and the proven therapeutic potential of its structural class make it a valuable building block for drug discovery. The insights provided in this guide aim to equip researchers with the foundational knowledge required to explore the full potential of this compound, from laboratory synthesis to its application in developing next-generation therapeutics. The versatility of the 2-aminobenzamide scaffold ensures its continued relevance in the ongoing search for novel and effective medicines.[1]

References

-

A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. (2025). National Institutes of Health. [Link]

-

Synthesis of N‐substituted 2‐aminobenzimidazoles. ResearchGate. [Link]

-

Scope of N‐substituted 2‐aminobenzamide. [a] Reaction conditions. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. National Institutes of Health. [Link]

-

Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery. Elsevier. [Link]

-

Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. ResearchGate. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

Sources

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H14N2O2 | CID 15943054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site | MDPI [mdpi.com]

- 6. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-amino-N-(2-methoxyethyl)benzamide and its Core Precursors

This technical guide provides a comprehensive overview of the synthetic precursors for 2-amino-N-(2-methoxyethyl)benzamide, a compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the selection of precursors, reaction mechanisms, and detailed, field-proven synthetic protocols.

Introduction

This compound is a derivative of anthranilamide, a versatile scaffold in the synthesis of biologically active molecules. The strategic incorporation of a 2-methoxyethyl group on the amide nitrogen can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, making it an attractive moiety in drug design. The primary and most efficient synthetic route to this class of compounds involves the reaction of two key precursors: isatoic anhydride and 2-methoxyethylamine . This guide will delve into the synthesis and properties of these precursors, followed by a detailed methodology for their condensation to yield the target molecule.

Core Precursors: Synthesis and Properties

The successful synthesis of this compound is predicated on the availability and purity of its foundational precursors. This section details the synthesis and key characteristics of isatoic anhydride and 2-methoxyethylamine.

Isatoic Anhydride (2H-3,1-Benzoxazine-2,4(1H)-dione)

Isatoic anhydride is a versatile cyclic compound that serves as a stable and efficient precursor for a wide range of 2-aminobenzamide derivatives. Its utility stems from its reactivity towards nucleophiles, which proceeds via a ring-opening mechanism with the concomitant loss of carbon dioxide.

Synthesis of Isatoic Anhydride:

The most common laboratory and industrial synthesis of isatoic anhydride involves the reaction of anthranilic acid with phosgene or a phosgene equivalent.[1]

-

Reaction: Anthranilic acid + Phosgene → Isatoic anhydride + 2HCl

-

Rationale: Phosgene acts as a carbonylating agent, effectively cyclizing anthranilic acid. The reaction is typically carried out in an acidic aqueous solution to form the hydrochloride salt of anthranilic acid, which then reacts with phosgene.[2]

An alternative, more recent method involves the carbonylation of o-iodoanilines catalyzed by palladium.[3] Another patented process describes the synthesis from phthalic anhydride and urea, which avoids the use of highly toxic phosgene.[4]

Physical and Chemical Properties of Isatoic Anhydride:

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | [1] |

| Molar Mass | 163.13 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 243 °C (decomposes) | [1] |

2-Methoxyethylamine

2-Methoxyethylamine is a primary amine that readily participates in nucleophilic reactions. Its methoxy group can influence the pharmacokinetic profile of the final drug candidate.

Synthesis of 2-Methoxyethylamine:

Several synthetic routes to 2-methoxyethylamine have been reported:

-

From Ethylene Glycol Monomethyl Ether: This industrial method involves the high-temperature dehydration of ethylene glycol monomethyl ether with ammonia over a catalyst, such as nickel or alumina. However, this method often suffers from low yields (6-17%).[5][6]

-

From Ethanolamine: A more recent and higher-yielding method starts with the inexpensive ethanolamine. The process involves azeotropic dehydration with benzaldehyde to form an aldimine, followed by methylation under alkaline conditions, deprotection, and distillation to afford high-purity 2-methoxyethylamine.[5][7]

Physical and Chemical Properties of 2-Methoxyethylamine:

| Property | Value | Reference |

| Molecular Formula | C₃H₉NO | [3] |

| Molar Mass | 75.11 g/mol | [3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 95 °C | [3] |

| Density | 0.87 g/cm³ at 20 °C | [3] |

Synthesis of this compound

The core of this synthesis is the nucleophilic acyl substitution reaction between isatoic anhydride and 2-methoxyethylamine. This reaction is a well-established method for the preparation of 2-aminobenzamide derivatives.[8][9]

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine (2-methoxyethylamine) acts as the nucleophile, attacking one of the carbonyl carbons of the isatoic anhydride ring. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final 2-aminobenzamide product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of similar 2-aminobenzamide derivatives. Optimization may be required to achieve the highest yield and purity.

Materials:

-

Isatoic anhydride (1.0 equivalent)

-

2-Methoxyethylamine (1.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride in a minimal amount of anhydrous DMF.

-

Addition of Amine: To the stirred solution, add 2-methoxyethylamine dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the isatoic anhydride spot and the appearance of the product spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any unreacted acidic starting material or byproducts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Potential Side Products and Mitigation

The primary side reaction in the amidation of isatoic anhydride is the formation of a 2-ureidobenzoic acid derivative, which can occur if the intermediate carbamic acid does not decarboxylate efficiently. Self-condensation of isatoic anhydride is also a possibility under certain conditions.[9] Using a slight excess of the amine and ensuring the reaction goes to completion can help minimize these side products. Purification by column chromatography is generally effective in removing these impurities.

Characterization of this compound

While specific experimental data for this compound (CAS 459836-89-6) is not widely available in the surveyed literature, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Predicted Spectroscopic Data:

-

¹H NMR:

-

Aromatic protons: ~6.5-7.5 ppm (multiplets)

-

Amine (-NH₂) protons: ~4.0-5.0 ppm (broad singlet)

-

Amide (-NH-) proton: ~8.0-8.5 ppm (triplet, coupling to adjacent CH₂)

-

Methoxy (-OCH₃) protons: ~3.3 ppm (singlet)

-

Methylene (-CH₂-) protons adjacent to amide nitrogen and methoxy group: ~3.4-3.6 ppm (multiplets)

-

-

¹³C NMR:

-

Carbonyl carbon: ~168-170 ppm

-

Aromatic carbons: ~115-150 ppm

-

Methoxy carbon: ~59 ppm

-

Methylene carbons: ~40-70 ppm

-

-

IR Spectroscopy:

-

Mass Spectrometry (EI):

Conclusion

The synthesis of this compound is a straightforward process for researchers familiar with standard organic synthesis techniques. The key to a successful synthesis lies in the use of high-purity precursors, isatoic anhydride and 2-methoxyethylamine, and careful control of reaction conditions to minimize side product formation. This guide provides a robust framework for the preparation and purification of this valuable research compound, empowering scientists in their drug discovery and development endeavors.

References

- Bentley, P. H. (1994). Isatoic Anhydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

-

Isatoic anhydride. (n.d.). Wikipedia. Retrieved from [Link]

- Dandia, A., Singh, R., & Khaturia, S. (2005). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 8(5), 415-419.

-

2-Amino-N-methylbenzamide. (n.d.). NIST WebBook. Retrieved from [Link]

- CN104402840B. (2015). Synthesis process of isatoic anhydride.

- Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(11), 1427-1435.

- CN109678734B. (2020). Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.

- Zaytsev, V. P., Sorokina, E. A., Kvyatkovskaya, E. A., Toze, F. A. A., Mhaldar, S. N., Dorovatovskii, P. V., & Khrustalev, V. N. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one.

-

2-Amino-N-methylbenzamide IR Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]

- CN103936599A. (2014). Preparation method of 2-methoxy ethylamine.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C10H14N2O2 | CID 15943054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. US3357978A - Process for preparing new benzamides - Google Patents [patents.google.com]

The Emerging Potential of 2-amino-N-(2-methoxyethyl)benzamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with the potential for broad therapeutic applicability is a cornerstone of innovation. The 2-aminobenzamide core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities. This guide focuses on a specific, yet underexplored, derivative: 2-amino-N-(2-methoxyethyl)benzamide . We will delve into its synthetic accessibility, physicochemical properties, and, most importantly, its latent potential in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, providing a technical foundation and actionable insights to stimulate further investigation into this promising molecule.

Foundational Chemistry and Physicochemical Profile

This compound is a small molecule characterized by an anthranilamide core functionalized with a 2-methoxyethyl group on the amide nitrogen. This unique combination of a primary aromatic amine, an amide linkage, and an ether moiety imparts a specific set of physicochemical properties that are advantageous for drug design.

Molecular Structure and Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C10H14N2O2 | PubChem[1] |

| Molecular Weight | 194.23 g/mol | PubChem[1] |

| CAS Number | 459836-89-6 | PubChem[1] |

| Predicted XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

The low predicted octanol-water partition coefficient (XLogP3) suggests good aqueous solubility, a desirable trait for bioavailability. The presence of both hydrogen bond donors (the primary amine and amide N-H) and multiple acceptors (the amide carbonyl, the ether oxygen, and the amine nitrogen) indicates the potential for specific and varied interactions with biological targets.

Synthesis Strategy: A Proposed Route

While specific literature on the synthesis of this compound is not abundant, a robust and straightforward synthetic route can be proposed based on established amide coupling reactions.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of isatoic anhydride (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile) at room temperature, add 2-methoxyethylamine (1.1 equivalents) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This one-pot reaction is efficient and avoids the use of harsh reagents, making it an attractive method for generating the core scaffold in sufficient quantities for initial screening and derivatization.

Potential Therapeutic Applications: A Landscape of Opportunity

The 2-aminobenzamide scaffold is a versatile pharmacophore present in a range of clinically approved drugs and investigational agents. By examining the biological activities of structurally related compounds, we can extrapolate potential applications for this compound.

Oncology: Targeting Histone Deacetylases (HDACs) and P-glycoprotein (P-gp)

2.1.1. Histone Deacetylase (HDAC) Inhibition:

The benzamide group is a known zinc-binding motif found in several HDAC inhibitors.[2] These enzymes play a crucial role in epigenetic regulation, and their dysregulation is a hallmark of many cancers. The 2-amino group of our core molecule can serve as a key interaction point with the catalytic pocket of HDACs, while the N-(2-methoxyethyl) side chain can be modified to enhance isoform selectivity and potency.

Proposed Research Workflow for HDAC Inhibition:

Caption: A workflow for evaluating this compound as an HDAC inhibitor.

2.1.2. P-glycoprotein (P-gp) Modulation:

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[3][4] Several 2-aminobenzamide derivatives have been identified as potent P-gp inhibitors, suggesting that our core molecule could be a starting point for developing agents that reverse MDR.[3][4][5]

Neurodegenerative and Analgesic Applications

The 2-aminobenzamide scaffold has been explored for its analgesic properties.[6] Furthermore, related benzamides have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[7] The N-(2-methoxyethyl) side chain could be tailored to optimize blood-brain barrier penetration and target engagement within the central nervous system.

Anti-inflammatory and Metabolic Disorders

Recent studies have highlighted the potential of benzamide analogs in managing inflammatory conditions and metabolic diseases. For instance, novel benzamides have been developed as agents that protect pancreatic β-cells from endoplasmic reticulum stress, a key factor in the development of diabetes.[8] Additionally, derivatives of 2-amino-N-phenethylbenzamides have shown promise in treating irritable bowel syndrome by modulating inflammatory pathways.[9] These findings open up exciting avenues for exploring the anti-inflammatory and metabolic regulatory potential of this compound.

Future Directions and Conclusion

This compound represents a largely untapped resource in medicinal chemistry. Its straightforward synthesis and favorable physicochemical properties make it an excellent starting point for the development of novel therapeutics.

Logical Progression for a Drug Discovery Program:

Caption: A logical flow for a drug discovery program centered on the target molecule.

References

-

Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives. Il Farmaco, Edizione Scientifica.

-

This compound | C10H14N2O2 | CID 15943054 - PubChem.

-

An In-depth Technical Guide to N-(2-aminoethyl)-2-methoxybenzamide: Properties, Synthesis, and Research Prospects - Benchchem.

-

N-(2-methoxyethyl)-2-{[(2-nitrophenyl)acetyl]amino}benzamide - Smolecule.

-

Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. | Semantic Scholar.

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - NIH.

-

Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - ResearchGate.

-

Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors - PubMed.

-

Buy N-(2-aminoethyl)benzamide | 1009-17-2 - Smolecule.

-

2-Amino-N-(2-aminoethyl)benzamide | 98960-81-7 - Sigma-Aldrich.

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI.

-

Synthesis of 2‐aminobenzamide under various conditions[a] - ResearchGate.

-

Synthesis of Benzamide - YouTube.

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - ResearchGate.

-

CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis | bioRxiv.

-

1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo - MDPI.

-

2-amino-N-(2-aminoethyl)benzamide | C9H13N3O | CID 39733689 - PubChem.

-

Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed.

-

2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC.

-

Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PubMed Central.

Sources

- 1. This compound | C10H14N2O2 | CID 15943054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 8. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold of 2-amino-N-(2-methoxyethyl)benzamide: A Technical Guide to its Application in Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The 2-amino-N-(2-methoxyethyl)benzamide core represents one such versatile scaffold, offering a unique combination of structural features conducive to the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the this compound scaffold, its synthesis, and its burgeoning role in the discovery of novel therapeutic agents, with a particular focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The inherent characteristics of the this compound scaffold, including its hydrogen bonding capabilities, conformational flexibility, and synthetic tractability, make it an attractive starting point for the design of potent and selective modulators of various biological pathways. The ortho-amino group can participate in crucial hydrogen bonding interactions with target proteins, while the N-(2-methoxyethyl) side chain can influence solubility and provide a vector for further structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties.

This guide will delve into the synthetic routes for accessing this core and its derivatives, detail the experimental protocols for their biological evaluation, and explore the structure-activity relationships (SAR) that govern their therapeutic potential. By providing a blend of theoretical insights and practical methodologies, this document aims to empower researchers, scientists, and drug development professionals to leverage the this compound scaffold in their quest for next-generation medicines.

I. Synthetic Strategies for this compound and its Analogs

The efficient and scalable synthesis of the this compound core and its derivatives is paramount for its successful application in drug discovery programs. Several synthetic routes have been established, with the choice of method often depending on the desired scale, available starting materials, and the nature of the substitutions on the aromatic ring.

Synthesis from Isatoic Anhydride

A common and efficient method for the synthesis of N-substituted 2-aminobenzamides involves the reaction of isatoic anhydride with the corresponding amine. This one-pot reaction proceeds via nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.

Experimental Protocol: Synthesis of this compound from Isatoic Anhydride

-

Materials:

-

Isatoic anhydride

-

2-methoxyethylamine

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware and heating apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.

-

To the stirred solution, add 2-methoxyethylamine (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, with the evolution of carbon dioxide ceasing.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

-

Caption: Synthesis of this compound from isatoic anhydride.

Synthesis via Reduction of a Nitro Precursor

An alternative and versatile approach involves the reduction of a 2-nitrobenzamide precursor. This method allows for a wider range of substituents on the aromatic ring to be introduced prior to the formation of the crucial ortho-amino group.

Experimental Protocol: Synthesis via Nitro Reduction

-

Step 1: Amide Formation

-

Convert 2-nitrobenzoic acid to its corresponding acid chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

React the 2-nitrobenzoyl chloride with 2-methoxyethylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane to form N-(2-methoxyethyl)-2-nitrobenzamide.

-

-

Step 2: Nitro Group Reduction

-

Dissolve the N-(2-methoxyethyl)-2-nitrobenzamide in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

-

Perform the reduction of the nitro group to an amine. Common methods include:

-

Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Chemical Reduction: Using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Work up the reaction mixture appropriately based on the reducing agent used (e.g., neutralization and extraction) to isolate the final product, this compound.

-

Caption: General scheme for the synthesis of this compound via nitro group reduction.

II. Application in PARP Inhibitor Discovery

The 2-aminobenzamide moiety is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA repair.[1] PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2] The mechanism of action of these inhibitors is based on the concept of synthetic lethality, where the inhibition of a key DNA repair pathway (PARP-mediated single-strand break repair) in cells that already have a defect in another repair pathway (homologous recombination for double-strand breaks) leads to cell death.[3]

The this compound scaffold provides a promising foundation for the design of novel PARP inhibitors. The benzamide portion mimics the nicotinamide moiety of the PARP substrate NAD+, enabling competitive binding to the enzyme's active site.[4]

Mechanism of PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). Upon activation, they catalyze the transfer of ADP-ribose units from NAD+ to themselves and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.

Benzamide-based inhibitors, including those derived from the this compound scaffold, function by competing with NAD+ for the catalytic domain of PARP.[1] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair process.

A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks, which are particularly lethal to cancer cells with deficient homologous recombination.

Caption: Mechanism of PARP inhibition and trapping by 2-aminobenzamide derivatives.

III. Biological Evaluation of this compound Derivatives

A robust biological evaluation cascade is essential to characterize the potency, selectivity, and cellular effects of novel compounds derived from the this compound scaffold.

Enzymatic Assays for PARP Inhibition

The primary assessment of a potential PARP inhibitor is its ability to inhibit the enzymatic activity of PARP1 and PARP2.

Experimental Protocol: Homogeneous PARP Activity Assay (e.g., using a commercial kit)

-

Principle: This assay measures the amount of poly(ADP-ribose) produced by the PARP enzyme. Inhibition of PARP activity results in a decrease in the signal.

-

Materials:

-

Recombinant human PARP1 or PARP2 enzyme

-

Histone proteins (as a substrate for PARPylation)

-

Biotinylated NAD+

-

Streptavidin-conjugated horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Assay buffer and stop solution

-

Microplate reader

-

-

Procedure:

-

Coat a 96-well plate with histone proteins.

-

Add the test compounds (derivatives of this compound) at various concentrations.

-

Add the PARP enzyme and biotinylated NAD+ to initiate the reaction.

-

Incubate the plate to allow for the PARP-catalyzed PARylation of histones.

-

Stop the reaction and wash the plate to remove unbound reagents.

-

Add streptavidin-HRP, which will bind to the biotinylated PAR chains.

-

Wash the plate again and add the HRP substrate.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP activity by 50%.

-

Cell-Based Assays

Cell-based assays are crucial for determining the cellular potency and mechanism of action of the compounds in a more physiologically relevant context.

Experimental Protocol: PARP Trapping Assay in Cells

-

Principle: This assay quantifies the amount of PARP enzyme that is trapped on the chromatin in cells treated with a PARP inhibitor.

-

Materials:

-

Cancer cell line of interest (e.g., a BRCA-deficient cell line)

-

Test compounds

-

Cell lysis buffer and subcellular fractionation kit

-

Antibodies against PARP1 and a loading control (e.g., histone H3)

-

Western blotting reagents and equipment

-

-

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds for a defined period.

-

Lyse the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble proteins.

-

Run the protein lysates on an SDS-PAGE gel and transfer them to a membrane for Western blotting.

-

Probe the membrane with primary antibodies against PARP1 and the loading control.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Quantify the band intensities to determine the amount of PARP1 in the chromatin fraction relative to the loading control. An increase in chromatin-bound PARP1 indicates PARP trapping.

-

Caption: A typical workflow for the biological evaluation of novel PARP inhibitors.

IV. Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR) to identify key structural features that contribute to potent and selective PARP inhibition.

Key Pharmacophoric Features:

-

2-Aminobenzamide Core: The ortho-amino group and the amide functionality are crucial for binding to the nicotinamide-binding pocket of PARP. The amide nitrogen and carbonyl oxygen can form key hydrogen bonds with conserved amino acid residues in the active site.

-

N-(2-methoxyethyl) Side Chain: This moiety can influence the compound's physicochemical properties, such as solubility and cell permeability. Modifications to this side chain can be explored to optimize these properties and potentially introduce additional interactions with the enzyme. For instance, replacing the methoxyethyl group with other functionalities can impact the compound's steric and electronic profile, thereby affecting its biological activity.

-

Substitutions on the Benzene Ring: The aromatic ring provides a platform for introducing various substituents to enhance potency and selectivity. Electron-donating or electron-withdrawing groups at different positions can modulate the electronic properties of the benzamide core and introduce new interactions with the target protein.

Quantitative SAR Data (Hypothetical Example):

| Compound | R1 | R2 | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Viability (BRCA1-/-) IC50 (nM) |

| Scaffold | H | H | >1000 | >1000 | >1000 |

| Derivative 1 | F | H | 150 | 250 | 500 |

| Derivative 2 | H | OCH3 | 80 | 120 | 300 |

| Derivative 3 | F | OCH3 | 25 | 40 | 100 |

This table presents hypothetical data to illustrate the type of quantitative information generated in an SAR study.

V. Conclusion and Future Directions

The this compound scaffold has demonstrated significant promise as a versatile starting point for the discovery of novel therapeutic agents, particularly in the realm of PARP inhibition for cancer therapy. Its synthetic accessibility, coupled with the presence of key pharmacophoric features, makes it an attractive core for medicinal chemists.

Future research in this area should focus on:

-

Elucidation of Specific SAR: A more detailed exploration of the impact of various substituents on the benzene ring and the N-alkyl side chain to enhance potency and selectivity for different PARP isoforms.

-

Exploration of Other Therapeutic Targets: Given its structural features, this scaffold could be investigated for its activity against other enzyme families, such as kinases or histone deacetylases.

-

Optimization of ADME Properties: Further medicinal chemistry efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds derived from this scaffold to enhance their drug-like characteristics.

By continuing to build upon the foundational knowledge of the this compound scaffold, the scientific community can unlock its full potential in the development of innovative and effective medicines for a range of diseases.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]

-

ResearchGate. Structural requirements for potent PARP inhibition. The benzamide... | Download Scientific Diagram. [Link]

-

PubMed. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. [Link]

-

AACR Journals. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. [Link]

-

BPS Bioscience. PARP Assays. [Link]

-